molecular formula C22H22N2O2S B3550469 N-[2-(4-methoxyphenyl)ethyl]-N'-(4-phenoxyphenyl)thiourea

N-[2-(4-methoxyphenyl)ethyl]-N'-(4-phenoxyphenyl)thiourea

Cat. No. B3550469
M. Wt: 378.5 g/mol
InChI Key: FGSWNITXSSGCFK-UHFFFAOYSA-N
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Description

Thioureas are a class of organic compounds that share a common functional group characterized by nitrogen-sulfur-nitrogen (N-S-N) linkage. The specific compound you mentioned, “N-[2-(4-methoxyphenyl)ethyl]-N’-(4-phenoxyphenyl)thiourea”, is a thiourea derivative with methoxyphenyl and phenoxyphenyl substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiourea core (N-S-N linkage) and the methoxyphenyl and phenoxyphenyl groups attached to the nitrogen atoms .


Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, and the sulfur atom can be oxidized. The specific reactivity of this compound would likely be influenced by the methoxyphenyl and phenoxyphenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur atom could potentially make it more polar and increase its boiling point compared to similar compounds without sulfur .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some thioureas are used in medicine due to their ability to inhibit certain enzymes .

Safety and Hazards

As with any chemical compound, handling “N-[2-(4-methoxyphenyl)ethyl]-N’-(4-phenoxyphenyl)thiourea” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Thioureas have been studied for their medicinal properties, as well as their potential use in materials science .

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-25-19-11-7-17(8-12-19)15-16-23-22(27)24-18-9-13-21(14-10-18)26-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSWNITXSSGCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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